Benzenemethanamine, N-(1,3-dimethylbutyl)- (CAS 60509-76-4), commonly referred to as N-benzyl-4-methylpentan-2-amine, is a sterically hindered secondary amine characterized by its 1,3-dimethylbutyl aliphatic chain and benzyl group. With a molecular weight of 191.31 g/mol and an XLogP of approximately 3.4, it exhibits pronounced lipophilicity and distinct steric shielding compared to lighter alkyl-benzylamines [1]. In industrial research and procurement, this compound is primarily sourced as a high-value analytical reference standard for evaluating advanced reductive amination workflows—particularly those utilizing engineered imine reductases (IREDs) or transition-metal catalysts—and as a specialized precursor for sterically hindered ligands, polymer additives, and pharmaceutical intermediates [2].
Substituting N-(1,3-dimethylbutyl)benzylamine with simpler analogs such as N-benzylisopropylamine or N-benzylmethylamine fundamentally alters the steric and lipophilic profile of the target system [1]. In catalytic benchmarking, the specific steric clash between the benzyl group and the 1,3-dimethylbutyl chain (derived from methyl isobutyl ketone, MIBK) provides a rigorous test for active-site accommodation that simpler ketones cannot replicate [2]. Furthermore, when utilized as a precursor for polymer additives or ligands, replacing the 1,3-dimethylbutyl group reduces the compound's partition coefficient in non-polar matrices and alters the coordination geometry, leading to inferior matrix compatibility or altered catalytic bite angles.
Class-level interchangeability assumptions are unsupported by comparator data; analog performance may diverge
Variations in N-alkyl substitution (branched vs. linear) may significantly alter reactivity and solubility profiles
Blind substitution with closest analogs (e.g., N-isopropylbenzylamine) risks unexplained synthetic or bioactivity outcomes
When evaluating the efficacy of novel imine reductases (IREDs) or transition metal catalysts, N-(1,3-dimethylbutyl)benzylamine serves as a critical quantitative standard. The reductive amination of methyl isobutyl ketone (MIBK) with benzylamine is sterically demanding; while standard catalysts easily achieve >90% conversion for acetone to yield N-benzylisopropylamine, conversion to N-(1,3-dimethylbutyl)benzylamine often falls below 10% without highly optimized or engineered active sites [1]. Procuring the pure compound is essential for establishing accurate HPLC/GC calibration curves to quantify these challenging conversions in laboratory workflows [2].
| Evidence Dimension | Catalyst active-site accommodation (Conversion benchmark) |
| Target Compound Data | N-(1,3-dimethylbutyl)benzylamine (Requires engineered IREDs to exceed 10-50% yield) |
| Comparator Or Baseline | N-benzylisopropylamine (>90% yield with standard catalysts) |
| Quantified Difference | Demonstrates a significantly higher steric threshold for catalyst validation. |
| Conditions | Reductive amination of respective ketones (MIBK vs. acetone) with benzylamine. |
Buyers developing novel catalysts must procure this exact standard to prove their system can handle extreme steric hindrance, which simpler analogs cannot demonstrate.
The aliphatic 1,3-dimethylbutyl chain imparts significant lipophilicity to the secondary amine, which is critical when the compound is used as a precursor for polymer additives or antioxidants. Quantitative models place the XLogP of N-(1,3-dimethylbutyl)benzylamine at approximately 3.4, compared to 2.0 for N-benzylisopropylamine [1]. This 1.4 log-unit difference dictates a substantially higher partition coefficient into non-polar rubber or polyolefin matrices, reducing additive volatility and migration rates (blooming) during material aging [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP) |
| Target Compound Data | XLogP ~ 3.4 |
| Comparator Or Baseline | N-benzylisopropylamine (XLogP ~ 2.0) |
| Quantified Difference | ~1.4 log-unit increase in lipophilicity. |
| Conditions | Standard partition coefficient modeling (PubChem/XLogP3). |
For industrial buyers formulating polymer additives, this specific alkyl chain ensures the final derivative remains embedded in the hydrophobic matrix longer than lighter analogs.
In the synthesis of bulky N-alkyl-N-benzyl ligands for transition metal catalysis, the 1,3-dimethylbutyl group offers a specific conformational profile. Unlike a rigid tert-butyl group or a small isopropyl group, the 1,3-dimethylbutyl chain provides flexible, extended steric shielding around the metal center [1]. This specific geometry alters the coordination bite angle and protects the active site from bimolecular deactivation pathways, making it a highly targeted precursor for proprietary catalyst development where N-benzylisopropylamine fails to provide sufficient bulk [2].
| Evidence Dimension | Steric shielding and conformational flexibility |
| Target Compound Data | 1,3-dimethylbutyl group (flexible extended bulk) |
| Comparator Or Baseline | Isopropyl group (insufficient bulk) or tert-butyl group (rigid bulk) |
| Quantified Difference | Provides a targeted balance of steric protection and conformational flexibility. |
| Conditions | Ligand coordination in transition metal complexes. |
Procuring this specific amine allows catalyst designers to fine-tune the steric environment of metal complexes, directly impacting reaction selectivity and catalyst longevity.
Directly following its role as a benchmark for steric hindrance, this compound is indispensable as an analytical standard (HPLC/GC) for quantifying the yield and enantiomeric excess of reductive aminations involving MIBK and benzylamine. It is the exact choice for laboratories engineering novel imine reductases (IREDs) or amine dehydrogenases (AmDHs) [1].
Due to its high lipophilicity (XLogP ~3.4), this compound is a highly effective precursor for synthesizing specialized, non-migrating antioxidants or hindered amine light stabilizers (HALS) intended for hydrophobic rubber or polyolefin matrices, outperforming lighter alkyl analogs [2].
The unique flexible steric bulk of the 1,3-dimethylbutyl group makes this amine a specific building block for N-alkyl-N-benzyl ligands. It is selected over isopropyl or tert-butyl analogs when a catalyst requires extended steric shielding without complete rigidity to prevent bimolecular deactivation [3].